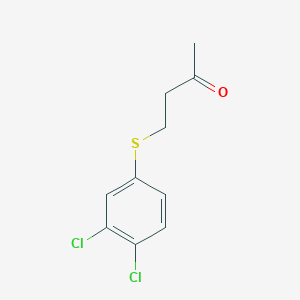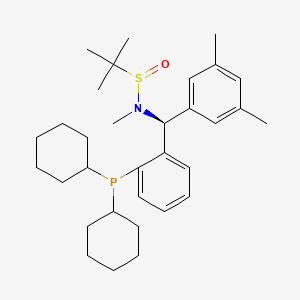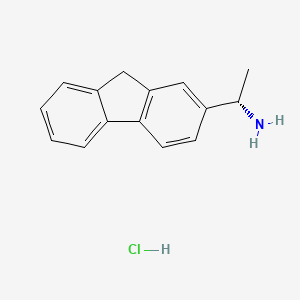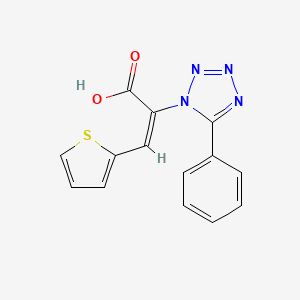
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid is a synthetic organic compound that features a tetrazole ring and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling of the Rings: The final step involves coupling the tetrazole and thiophene rings through a suitable linker, such as a propenoic acid moiety, using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bond in the propenoic acid moiety, converting it to a single bond.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propenoic acid derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Compounds with tetrazole rings are often explored for their potential as pharmaceutical agents due to their bioisosteric properties with carboxylic acids.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties and can be studied for its potential use in treating infections.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to biological targets similarly to natural substrates.
相似化合物的比较
Similar Compounds
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a propenoic acid.
3-(thiophen-2-yl)prop-2-enoic acid: Lacks the tetrazole ring but has a similar thiophene and propenoic acid structure.
Uniqueness
The combination of the tetrazole and thiophene rings in 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid provides unique electronic properties that can be exploited in various applications, making it distinct from other similar compounds.
属性
分子式 |
C14H10N4O2S |
|---|---|
分子量 |
298.32 g/mol |
IUPAC 名称 |
(E)-2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9+ |
InChI 键 |
QFQXXYIFABZRMF-FMIVXFBMSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN=NN2/C(=C/C3=CC=CS3)/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



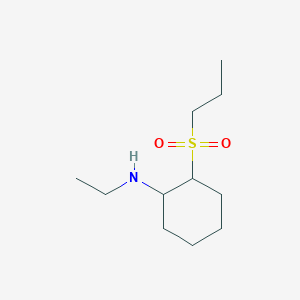
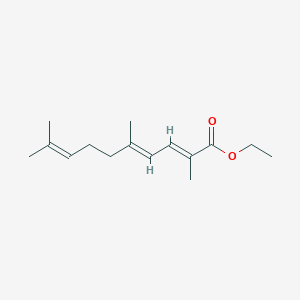
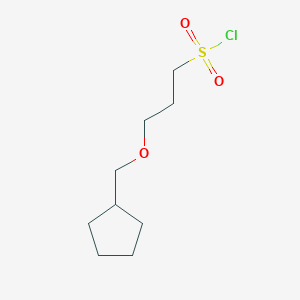

![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)

![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

